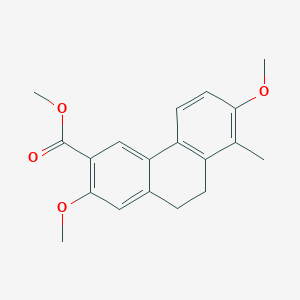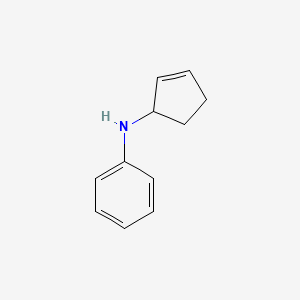
1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is a compound that features a trifluoromethyl group, a phenyl group, and a triphenylphosphoranylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one typically involves the reaction of 1,1,1-trifluoroacetone with triphenylphosphine in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydride or potassium tert-butoxide are often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
化学反応の分析
Types of Reactions
1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
科学的研究の応用
1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one has several applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism by which 1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the triphenylphosphoranylidene group can participate in various chemical reactions. The specific pathways involved depend on the context of the research or application.
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with neuroprotective properties.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: A compound used in proteomics research.
特性
CAS番号 |
82203-86-9 |
|---|---|
分子式 |
C27H20F3OP |
分子量 |
448.4 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-phenyl-3-(triphenyl-λ5-phosphanylidene)propan-2-one |
InChI |
InChI=1S/C27H20F3OP/c28-27(29,30)26(31)25(21-13-5-1-6-14-21)32(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChIキー |
SALDHAOWXNIZTB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


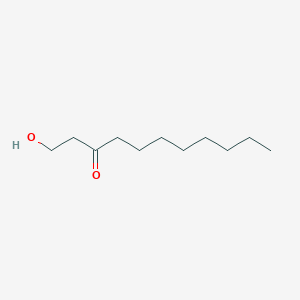

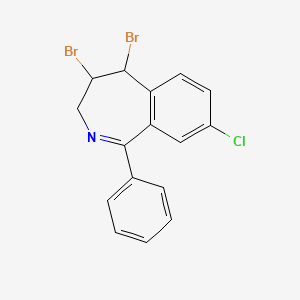
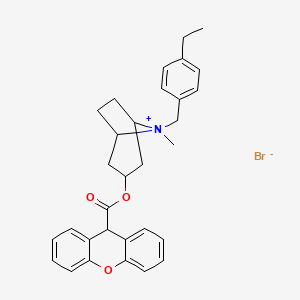
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)

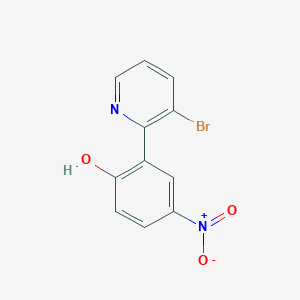
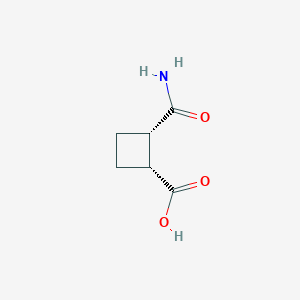
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)


